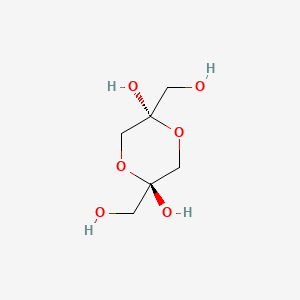

1,3-Dihydroxyacetone dimer

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@](OC[C@](O1)(CO)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040165 | |

| Record name | 1,3-Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

62147-49-3 | |

| Record name | rel-(2R,5S)-2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62147-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2,5-Dihydroxy-1,4-Dioxane-2,5-dimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062147493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a versatile molecule with significant applications in cosmetics, particularly as the active ingredient in sunless tanning products, and as a valuable precursor in organic synthesis. In its solid state and often in solution, DHA exists predominantly as a cyclic dimer, (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological interactions of the 1,3-dihydroxyacetone dimer. It includes detailed experimental protocols and visual representations of key chemical and biological pathways to support research and development activities.

Chemical Structure and Isomerism

The this compound is a six-membered heterocyclic compound formed through the intermolecular hemiacetalization of two molecules of dihydroxyacetone. The most stable and common form is the trans isomer, which possesses a chair conformation for the 1,4-dioxane ring. In this conformation, the hydroxyl groups are in axial positions, and the hydroxymethyl groups are in equatorial positions.[1] X-ray crystallography studies have identified three crystalline polymorphs of the trans-dimer, designated as alpha (α), beta (β), and gamma (γ).[1]

In aqueous solutions, the dimer exists in a dynamic equilibrium with its monomeric form, dihydroxyacetone, and the hydrated monomer.[2] This equilibrium is crucial for its reactivity, particularly in biological systems where the monomer is the reactive species. The conversion from the dimer to the monomer can take hours to reach equilibrium at room temperature.[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of the this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| Appearance | Hygroscopic, crystalline, white to off-white powder | [3] |

| Melting Point | 75-80 °C | [4][5] |

| Boiling Point | 213.7 ± 15.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Spectral Data

| Property | Details | Reference(s) |

| Solubility | Slightly soluble in water. Soluble in ethanol, ethyl ether, and acetone. | [3] |

| ¹H NMR (Monomer in D₂O) | δ 4.40 (s, 4H) | [4] |

| ¹³C NMR (Monomer in D₂O) | δ 66.52 | [4] |

| Infrared (IR) Spectrum | The IR spectrum of the dimer lacks the prominent carbonyl (C=O) stretching band around 1740 cm⁻¹ that is characteristic of the monomer. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the di-hydroxylation of 1,3-dichloro-2-propanone. The following is a representative protocol:

Materials:

-

1,3-dichloro-2-propanone

-

Amberlyst® A26-OH⁻ form resin

-

Acetonitrile

-

Round bottom flask (50 mL)

-

Magnetic stirrer

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round bottom flask, add Amberlyst® A26-OH⁻ form resin (4 g, approximately 3 mmol).

-

Add 10 mL of acetonitrile to the flask.

-

While stirring, add 1,3-dichloro-2-propanone (0.20 g, 1.57 mmol).

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using an appropriate method, such as thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a simple funnel with filter paper to remove the resin.

-

Concentrate the filtrate using a rotary evaporator to yield the this compound. An expected yield is approximately 0.113 g (80%).[6]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain a pure crystalline product.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the this compound and monitoring its equilibrium with the monomer in solution.

Sample Preparation:

-

Dissolve a known concentration of the this compound in a suitable deuterated solvent (e.g., D₂O).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

The spectra will show signals corresponding to both the dimeric and monomeric forms, with the relative integration of the peaks indicating their proportions in the solution at equilibrium.[7]

Biological Activity and Signaling Pathways

While the dimer itself is relatively inert, its monomer, dihydroxyacetone (DHA), is biologically active and known to interact with cellular components, primarily through the Maillard reaction and by inducing cellular stress responses.

Maillard Reaction with Keratin

The primary mechanism behind the sunless tanning effect of DHA is the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of DHA and the free amino groups of amino acids in the keratin protein of the stratum corneum. This reaction forms brown-colored polymers called melanoidins.

Cellular Stress Response in Keratinocytes

Exposure of human keratinocytes to DHA has been shown to induce a cellular stress response. This involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of heat shock protein 27 (Hsp27). This response can lead to the formation of advanced glycation end products (AGEs), which contribute to cellular damage.

mTOR Signaling Pathway in Liver Cells

In liver cells, dihydroxyacetone has been found to suppress the mTOR (mammalian target of rapamycin) nutrient-sensing pathway. DHA is converted to dihydroxyacetone phosphate (DHAP), which can enter glycolysis. High levels of DHA can lead to mitochondrial stress and alter mTOR signaling, which plays a central role in regulating cell growth, proliferation, and metabolism.

Conclusion

The this compound is a stable, crystalline solid that serves as a convenient form of dihydroxyacetone for various applications. Understanding its chemical structure, physical properties, and the equilibrium with its monomeric form is essential for its effective use in research and product development. Furthermore, the biological activities of its monomer, particularly its interaction with skin proteins and its effects on cellular signaling pathways, are critical considerations for professionals in drug development and toxicology. The provided experimental protocols and pathway diagrams offer a foundational resource for further investigation and application of this important chemical compound.

References

- 1. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroxyacetone-induced death is accompanied by advanced glycation endproduct formation in selected proteins of Saccharomyces cerevisiae and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroxyacetone suppresses mTOR nutrient signaling and induces mitochondrial stress in liver cells | PLOS One [journals.plos.org]

- 4. Dihydroxyacetone phosphate signals glucose availability to mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 1,3-Dihydroxyacetone (DHA) dimer, a key chemical compound with applications spanning from cosmetics to organic synthesis. This document details its physicochemical properties, synthesis protocols, and its role in significant chemical and biological reactions.

Physicochemical Properties

1,3-Dihydroxyacetone dimer, also known by its synonyms such as 2,5-Dihydroxydioxane-2,5-dimethanol, is the cyclic dimer of the simplest ketose, dihydroxyacetone.[1] While the monomer is a key intermediate in carbohydrate metabolism, the commercially available form is typically the more stable crystalline dimer.[2] The dimer slowly dissolves in water, converting to the monomeric form, with the equilibrium being influenced by concentration, temperature, and time.[2][3] This dynamic equilibrium is a critical consideration in its various applications.

Table 1: Physicochemical Data of this compound

| Property | Value | Citations |

| Molecular Weight | 180.16 g/mol | [1][4][5] |

| Molecular Formula | C₆H₁₂O₆ | [1][4][5] |

| CAS Number | 26776-70-5, 62147-49-3 | [1][4][6][7] |

| Physical State | Crystalline powder | [6] |

| Melting Point | 75-80 °C | [5][7] |

| Storage Temperature | -20°C | [8] |

| Synonyms | 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [6] |

Note on CAS Numbers: Both 26776-70-5 and 62147-49-3 are used in literature and commercial listings to refer to the this compound. Researchers should verify the specific isomer or form with the supplier.

Chemical and Biological Significance

The dimer serves as a stable precursor to monomeric dihydroxyacetone, which is a versatile three-carbon building block in organic synthesis and a biologically active molecule.[9]

In aqueous solutions, the dimer undergoes a slow dissociation to form the monomeric dihydroxyacetone, which exists in equilibrium with its hydrated form.[2][10] The kinetics of this dissociation are crucial, as the monomer is typically the reactive species in biological and chemical reactions.[3] This equilibrium is essential for its function in applications like sunless tanning, where the monomer must be available to react with the skin.

Caption: Dimer-Monomer equilibrium in aqueous solution.

The primary application of dihydroxyacetone in cosmetics is as the active ingredient in sunless tanning products.[11] The browning of the skin is not a result of melanin production but a chemical process known as the Maillard reaction.[11] Monomeric DHA reacts with the amino acids present in the keratin of the stratum corneum (the outermost layer of the skin) to form brown-colored polymers called melanoidins.[11][12]

Caption: Simplified pathway of the Maillard reaction.

In biological systems, dihydroxyacetone is phosphorylated by triose kinase to form dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis and gluconeogenesis.[2][9] This positions DHA at a critical juncture in cellular energy metabolism. The ability to introduce labeled DHA into cells allows for metabolic flux studies to trace the fate of this triose through various pathways.[2]

Caption: Metabolic entry of DHA into the glycolytic pathway.

Experimental Protocols

Detailed methodologies are essential for the consistent and effective use of this compound in a research setting.

Several synthetic routes to DHA have been developed, often starting from glycerol or its derivatives. One documented method involves the di-hydroxylation of 1,3-dichloro-propanone.[1]

Protocol: Synthesis from 1,3-Dichloro-propanone

-

Resin Preparation: Add 4 g of Amberlyst® A26-OH⁻ form resin to a 50 mL round-bottom flask.

-

Solvent Addition: Add 10 mL of acetonitrile to the flask.

-

Reactant Addition: Add 0.20 g (1.57 mmol) of 1,3-dichloro-propanone to the suspension.

-

Reaction: Stir the mixture under magnetic stirring for 3 hours at room temperature.

-

Isolation: Filter the reaction medium through filter paper to remove the resin.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the this compound. An expected yield is approximately 80%.[1]

Caption: Experimental workflow for dimer synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the this compound and for studying the kinetics of its dissociation into the monomer in solution.

Protocol: NMR Analysis of Dimer-Monomer Equilibrium

-

Sample Preparation: Prepare a solution of the this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) at a known concentration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various time intervals (e.g., immediately after dissolution, after 1 hour, 6 hours, 12 hours) to monitor the conversion of the dimer to the monomer.[2][3]

-

Spectral Assignment: Assign the distinct peaks corresponding to the dimer and the monomeric (ketone and hydrate) forms.

-

Kinetic Analysis: Integrate the peaks to determine the relative concentrations of each species over time. This data can be used to calculate the equilibrium constant and the rate constants for the dissociation and association reactions.[3]

Conclusion

This compound is a stable and versatile compound that serves as a precursor to the biologically and chemically active monomeric dihydroxyacetone. A thorough understanding of its physicochemical properties, particularly the dimer-monomer equilibrium, is paramount for its effective application in research, drug development, and cosmetics. The protocols and pathways detailed in this guide provide a foundational framework for professionals working with this important molecule.

References

- 1. scielo.br [scielo.br]

- 2. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 4. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26776-70-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 1,3-Dihydroxypropan-2-one dimer | CAS#:26776-70-5 | Chemsrc [chemsrc.com]

- 8. This compound 97 26776-70-5 [sigmaaldrich.com]

- 9. This compound | 62147-49-3 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility of 1,3-Dihydroxyacetone Dimer in Organic Solvents: A Technical Guide

For Immediate Release

A Deep Dive into the Solubility Characteristics of 1,3-Dihydroxyacetone Dimer for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of the 1,3-dihydroxyacetone (DHA) dimer in various organic solvents. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development who utilize DHA in their work. The guide provides a consolidated view of available solubility data, detailed experimental protocols for solubility determination, and visual representations of key chemical processes.

Core Concepts: Understanding Dihydroxyacetone and its Dimeric Form

1,3-Dihydroxyacetone, the simplest ketose, is a hygroscopic white crystalline powder. In its solid state and often in commercial preparations, it primarily exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). When dissolved, particularly in aqueous solutions, this dimer is in equilibrium with its monomeric form.[1][2] This equilibrium is a critical factor influencing the compound's solubility and reactivity in different solvent systems. The transition from the dimer to the more reactive monomer can be slow and is dependent on factors such as the solvent, concentration, and temperature.[3]

Solubility Profile of this compound

Quantitative solubility data for the this compound in organic solvents is not extensively available in published literature. The majority of sources provide qualitative descriptions. This guide collates the available information into a centralized table to aid in solvent selection for various applications.

| Solvent | Solubility Description | Quantitative Data (at 25 °C unless stated) | Citation |

| Ethanol | Soluble | Slowly soluble in 15 parts alcohol | [1][4][5][6][7] |

| Ethyl Ether | Soluble | Not available | [1][4] |

| Acetone | Soluble | Not available | [1][4] |

| Water | Slightly Soluble (Dimer) | Dimer: Slowly soluble in 1 part water | [1][4][5] |

| Ligroin | Insoluble | Not available | [1][4] |

Note: The monomeric form of dihydroxyacetone is reported to be very soluble in water, alcohol, ether, and acetone.[5] The quantitative data for ethanol is derived from the description "slowly soluble in...15 parts alcohol," which can be interpreted as approximately 1 gram of solute dissolving in 15 mL of solvent, equating to roughly 6.67 g/100mL.

Visualizing Key Processes

To better illustrate the chemical dynamics and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Dimer-Monomer Equilibrium in Solution.

Caption: Experimental Workflow for Solubility Determination.

Experimental Protocol for Determining Solubility

Given the limited quantitative data, an experimental approach is often necessary. The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Volumetric flasks

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of sealable glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended due to the potential for slow dissolution and dimer-monomer equilibration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately pass it through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC-MS) to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

-

Determine the concentration of the this compound in the saturated solution by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Conclusion

The solubility of the this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data is sparse, the available qualitative information provides a foundational understanding. The dimer-monomer equilibrium in solution is a key consideration that can affect dissolution rates and overall solubility. For applications requiring precise concentration data, the experimental protocol outlined in this guide provides a robust framework for accurate solubility determination. This will enable researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dihydroxyacetone dimer | C6H12O6 | CID 4180364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Equilibrium: A Technical Guide to 1,3-Dihydroxyacetone Dimer and Monomer in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a molecule of significant interest in cosmetics, metabolic research, and as a bio-based chemical synthon.[1][2][3] In its solid state and at high concentrations in solution, DHA predominantly exists as a stable cyclic dimer.[4][5] However, the biologically and chemically reactive species is the monomer. Understanding the dynamics of the equilibrium between the 1,3-dihydroxyacetone dimer and its monomeric form in solution is critical for applications ranging from optimizing sunless tanning formulations to conducting cellular metabolism studies. This technical guide provides an in-depth analysis of this equilibrium, detailing the influential factors, quantitative data from key studies, and the experimental protocols used for its characterization.

The Dimer-Monomer Equilibrium Landscape

In solution, particularly in aqueous media, commercial 1,3-dihydroxyacetone, which is primarily a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol), slowly dissolves and equilibrates to its monomeric form.[4] This equilibrium is not a simple two-state system. In aqueous solutions, the monomeric ketone can further hydrate to form a gem-diol.[1][6] Therefore, a comprehensive view of DHA in water involves an equilibrium between the dimer, the ketone monomer, and the hydrated monomer.[1][6][7]

The position of this equilibrium is significantly influenced by several factors:

-

Solvent: In aqueous solutions, the equilibrium favors the monomeric forms, and the presence of water facilitates the formation of the hydrated monomer.[1][6] In aprotic solvents like DMSO, the dissociation of the dimer can be significantly slower.[1][8]

-

Concentration: Higher concentrations of DHA favor the formation and stability of the dimer.[6][7] Conversely, dilute solutions will have a higher proportion of the monomeric forms.[6]

-

Temperature: Increased temperature promotes the dissociation of the dimer into the monomer.[6][7] For instance, heating a solution of DHA is a method used to increase the concentration of the monomeric form for experimental use.[6]

-

pH: The stability of DHA solutions is pH-dependent. The optimal pH range for stability is between 4 and 6.[4] More basic solutions can lead to degradation.[4] Acid catalysis can increase the rate of dimer dissociation.[1]

-

Time: The equilibration process is not instantaneous and can take several hours to reach a steady state at room temperature.[6][7]

The following diagram illustrates the key relationships in the DHA dimer-monomer equilibrium.

Quantitative Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the relative abundance of the different forms of DHA in solution.[6][8] Studies have provided valuable data on the kinetics and equilibrium concentrations under various conditions.

Equilibrium in Aqueous Solution Over Time

Upon dissolving solid DHA in water, the proportion of monomeric forms increases over time until equilibrium is reached. A study using ¹H NMR monitored the composition of a 110 mM DHA solution in H₂O/D₂O at room temperature.[6]

| Time (hours) | Dimer (%) | Monomer (Ketone + Hydrate) (%) |

| 0 | ~75 | ~25 |

| 12 | ~6 | ~94 |

| 48 | ~6 | ~94 |

Table 1: Relative proportions of DHA dimer and monomer forms in a 110 mM aqueous solution at room temperature over time. Data adapted from reference[6].

Effect of Concentration on Equilibrium

The concentration of the DHA solution significantly impacts the position of the equilibrium. Serial dilution experiments have shown that lower concentrations favor the monomeric forms.[6][7]

| Total DHA Concentration (mM) | Dimer (%) | Monomer (Ketone + Hydrate) (%) |

| 110 | Detectable | Predominant |

| 27 | Detectable | Predominant |

| 3 | Not specified, but monomer is most abundant | Most abundant |

Table 2: Influence of total DHA concentration on the dimer-monomer equilibrium in aqueous solution at room temperature. Data interpreted from reference[6].

Experimental Protocols for Equilibrium Analysis

The primary method for studying the DHA dimer-monomer equilibrium is NMR spectroscopy. The following provides a generalized protocol based on published studies.[6][8]

Sample Preparation and NMR Analysis

-

Solution Preparation:

-

Prepare a stock solution of DHA in the desired solvent (e.g., D₂O for aqueous studies, or DMSO-d₆ for aprotic studies) at a known concentration.

-

For kinetic studies, the acquisition of NMR spectra should begin immediately after dissolution.

-

For equilibrium studies at different concentrations, a dilution series is prepared from the stock solution.

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra at desired time intervals and/or for each concentration.

-

A typical instrument for such studies would be a 400 MHz NMR spectrometer.

-

Key signals to monitor in ¹H NMR (in H₂O/D₂O) are:

-

DHA monomer (ketone form): ~4.18 ppm

-

DHA monomer (hydrated form): ~3.58 ppm

-

-

The signals for the dimeric forms are more complex and appear in different regions of the spectrum.

-

-

Data Analysis:

-

Integrate the characteristic peaks corresponding to the monomeric and dimeric forms.

-

Calculate the relative percentage of each species by comparing the integral values.

-

For kinetic studies, plot the relative percentages as a function of time to determine the time to reach equilibrium.

-

For equilibrium constant determination, the concentrations of the species at equilibrium are used.

-

The following diagram outlines the experimental workflow for analyzing the DHA equilibrium.

Metabolic and Chemical Significance

The monomeric form of DHA is the biologically active species. In metabolic pathways such as glycolysis, it is dihydroxyacetone phosphate (DHAP), the phosphorylated form of the monomer, that is a key intermediate.[1] Therefore, for in vitro studies of cellular metabolism, ensuring that DHA is primarily in its monomeric form is crucial for obtaining accurate and reproducible results.[6]

The chemical reactivity of DHA, for example in the Maillard reaction with amino acids in the stratum corneum for sunless tanning, also involves the monomeric ketone.[9][10] The efficiency and outcome of this reaction are dependent on the concentration of the monomeric DHA available.

The diagram below illustrates the entry of monomeric DHA into a key metabolic pathway.

Conclusion and Recommendations

The equilibrium between this compound and monomer is a dynamic process governed by solvent, concentration, temperature, and pH. For researchers and professionals working with DHA, a thorough understanding and control of these factors are paramount.

Key Recommendations:

-

For applications requiring the active monomeric form, it is advisable to use dilute solutions and allow for an equilibration period of at least 12 hours at room temperature in aqueous media.[6]

-

Heating the solution can accelerate the dissociation of the dimer, but care must be taken to avoid degradation, especially at non-optimal pH.[1]

-

NMR spectroscopy is the recommended analytical technique for quantifying the different forms of DHA in solution and for verifying the state of equilibrium before experimental use.

-

When reporting studies involving DHA, it is critical to specify the preparation of the DHA solution, including concentration and equilibration time, to ensure reproducibility.[6][7]

By carefully considering the principles outlined in this guide, scientists and developers can better harness the desired properties of 1,3-dihydroxyacetone in their respective applications.

References

- 1. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Dihydroxyacetone (monomer) (FDB009294) - FooDB [foodb.ca]

- 3. 1,3-Dihydroxyacetone | 96-26-4 [chemicalbook.com]

- 4. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 9. specialchem.com [specialchem.com]

- 10. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]

The Dimerization of 1,3-Dihydroxyacetone: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose sugar, is a molecule of significant interest in various fields, including cosmetics, pharmaceuticals, and organic synthesis. In its solid state and in concentrated solutions, DHA predominantly exists as a cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This dimerization is a reversible process, and the equilibrium between the monomeric and dimeric forms is influenced by factors such as concentration, solvent, temperature, and the presence of acid or base catalysts. Understanding the mechanism of this dimerization is crucial for controlling the reactivity and stability of DHA in various applications. This technical guide provides an in-depth analysis of the dimerization mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Mechanism of Dimerization

The dimerization of 1,3-dihydroxyacetone is a hemiacetal formation reaction. The process involves the nucleophilic attack of a hydroxyl group from one DHA monomer onto the carbonyl carbon of a second DHA monomer. This is followed by a second intramolecular hemiacetal formation to yield the stable six-membered 1,4-dioxane ring structure.[1] The dimer exists as three crystalline forms: alpha, beta, and gamma, all of which are trans isomers with the 1,4-dioxane ring in a chair conformation.[1]

In aqueous solutions, the dimer is in equilibrium with the monomeric ketone and its hydrated form (gem-diol).[2][3] The dissociation of the dimer to the monomer is often the rate-determining step in reactions involving DHA.[1]

Quantitative Data on Dimerization Equilibrium

The equilibrium between the DHA monomer and dimer can be quantified by the equilibrium constant (Keq) and the forward (dimerization, k₁) and reverse (dissociation, k₋₁) rate constants. These parameters are highly dependent on the solvent system and the presence of catalysts. A study by Owens (2016) investigated the kinetics of DHA dimer dissociation in deuterated dimethyl sulfoxide (DMSO-d6), providing valuable insights into the process in an aprotic environment.

| Catalytic Condition | Solvent | Temperature (°C) | Forward Rate Constant (k₁) (M⁻¹s⁻¹) | Reverse Rate Constant (k₋₁) (s⁻¹) | Equilibrium Constant (Keq) | Reference |

| Uncatalyzed | DMSO-d6 | 25 | Not Reported | 1.3 x 10⁻⁵ | 0.23 | [4] |

| Acid-Catalyzed (CD₃COOD) | DMSO-d6 | 25 | Not Reported | 2.8 x 10⁻⁴ | 0.23 | [4] |

| Base-Catalyzed (D₂O) | DMSO-d6 | 25 | Not Reported | 1.9 x 10⁻⁵ | 0.23 | [4] |

Note: The equilibrium constant (Keq) was reported for the dissociation reaction (Dimer ⇌ 2 Monomer). The forward rate constant (k₁) for dimerization was not explicitly determined in this study.

In aqueous solutions, the equilibrium strongly favors the monomeric form at lower concentrations. At concentrations as low as 3 mM, the ketone and hydrated monomer forms are most abundant, while the dimeric forms become detectable at concentrations around 27 mM and higher.[2] The equilibrium in a 110 mM aqueous solution is typically reached within 12 hours at room temperature.[3]

Catalyzed Dimerization Mechanisms

The dimerization of DHA can be significantly accelerated by both acid and base catalysts. The mechanisms for both pathways are detailed below and illustrated in the accompanying diagrams.

Acid-Catalyzed Mechanism

In the presence of an acid (H⁺), the carbonyl oxygen of a DHA monomer is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a hydroxyl group from a second DHA monomer, forming a protonated hemiacetal intermediate. Subsequent proton transfers and an intramolecular cyclization lead to the formation of the 1,4-dioxane ring.

Caption: Acid-catalyzed dimerization of 1,3-dihydroxyacetone.

Base-Catalyzed Mechanism

Under basic conditions, a hydroxyl group of a DHA monomer is deprotonated to form an alkoxide ion. This potent nucleophile then attacks the carbonyl carbon of a second DHA monomer, forming a hemiacetal alkoxide intermediate. Protonation of this intermediate by the solvent (e.g., water) yields a hemiacetal, which then undergoes an intramolecular cyclization, facilitated by another deprotonation/protonation sequence, to form the final dimer.

Caption: Base-catalyzed dimerization of 1,3-dihydroxyacetone.

Experimental Protocols

The study of DHA dimerization is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the quantification of the different species in solution over time.

Kinetic Analysis of DHA Dimerization by ¹H NMR Spectroscopy

Objective: To determine the rate constants and equilibrium constant for the dimerization of 1,3-dihydroxyacetone in an aqueous solution.

Materials:

-

1,3-Dihydroxyacetone dimer

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of DHA dimer in D₂O of a known concentration (e.g., 100 mM). Ensure the solid is fully dissolved.

-

Transfer a precise volume of the stock solution into an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).

-

Continue to acquire spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently) until the system reaches equilibrium (no further change in the relative peak integrals).

-

The experiment should be conducted at a constant temperature, controlled by the NMR spectrometer's variable temperature unit (e.g., 25 °C).

-

Typical ¹H NMR Parameters:

-

Pulse sequence: zg30 (or similar simple 1D proton experiment)

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Acquisition time: ~2-3 seconds

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic peaks for the DHA monomer (ketone and hydrate forms) and the dimer. In D₂O, the ketone monomer typically appears as a singlet around 4.41 ppm.[2] The dimer signals will be more complex and may appear as multiple peaks.

-

Integrate the respective peaks to determine the relative concentrations of the monomer and dimer at each time point.

-

Plot the concentration of the dimer versus time.

-

Fit the kinetic data to an appropriate rate law (e.g., second-order for dimerization, first-order for dissociation) to determine the rate constants (k₁ and k₋₁).

-

The equilibrium constant (Keq) can be calculated from the ratio of the rate constants (k₁/k₋₁) or from the equilibrium concentrations of the monomer and dimer.

-

Logical Workflow for Dimerization Study

The following diagram illustrates the logical workflow for investigating the dimerization of DHA.

Caption: Experimental workflow for the kinetic study of DHA dimerization.

Conclusion

The dimerization of 1,3-dihydroxyacetone is a fundamental equilibrium-driven process that dictates its chemical behavior. This guide has provided a comprehensive overview of the underlying hemiacetal formation mechanism, including the influence of acid and base catalysts. The quantitative data presented, along with the detailed experimental protocol for NMR analysis, offers a robust framework for researchers and professionals working with DHA. A thorough understanding and control of this dimerization are essential for the successful formulation and application of this versatile molecule in various scientific and industrial contexts.

References

An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, exists predominantly as its more stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, in its solid form. This technical guide provides a comprehensive overview of the discovery and history of the 1,3-dihydroxyacetone dimer, alongside a detailed examination of its synthesis and characterization. Quantitative data from various synthetic methodologies are presented for comparative analysis. Detailed experimental protocols for key synthesis and characterization techniques are provided to aid in research and development. Furthermore, this guide includes visualizations of the synthetic pathways and the monomer-dimer equilibrium to facilitate a deeper understanding of the chemical processes involved.

Discovery and History

The journey of 1,3-dihydroxyacetone (DHA) and its dimer began serendipitously in the 1920s when German scientists observed that spillage of the compound during X-ray procedures resulted in the browning of the skin.[1] Early research identified DHA as the simplest ketose with the chemical formula C₃H₆O₃.[1] However, systematic investigation into its chemical properties, including its dimeric nature, was largely interrupted by World War II.[1]

Research efforts resumed in the 1950s, with significant contributions from Dr. Eva Wittgenstein at the University of Cincinnati.[1] While investigating DHA as a potential oral treatment for children with glycogen storage disease, she observed that accidental spillage of the substance onto the children's skin caused a brown discoloration within a few hours.[1][2] These systematic observations laid the groundwork for understanding the compound's reactivity with biological tissues and spurred further research into both the monomer and its more stable dimeric form.[1]

In its solid state, dihydroxyacetone is primarily found as the dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, which is a stable six-membered ring system.[1] Later crystallographic studies confirmed the existence of three crystalline forms of the dimer, designated as alpha, beta, and gamma, all of which are trans isomers with the 1,4-dioxane ring in a chair conformation.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of glycerol or the condensation of formaldehyde.

Synthesis from Glycerol

The catalytic oxidation of glycerol is a common method for producing DHA, which then dimerizes.

Table 1: Comparison of Synthesis Methods for this compound from Glycerol

| Catalyst/Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| "Cu(II)-AlO(OH)" / TEMPO | Glycerol | Water/acetonitrile, 60°C, 12 h, 1 atm air | 95 | Not specified | [3] |

| Zirconia loaded with sulfuric acid / HCl | Glycerol | Acetone, 80°C, 2 h | Not specified | Not specified | |

| Amberlyst® A26-OH- form resin | 1,3-dichloro-propanone | Acetonitrile, room temperature, 3 h | 80 | Not specified | [4] |

Synthesis from Formaldehyde

The condensation of formaldehyde offers an alternative route to 1,3-dihydroxyacetone.

Table 2: Synthesis of 1,3-Dihydroxyacetone via Formaldehyde Condensation

| Catalyst/Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Thiazolium salts | Formaldehyde | Base-activated | Not specified | Not specified | [5] |

| Ionic liquid / triethylamine | Paraformaldehyde | Ethanol, 90°C, 3 h, N₂ protection | 41.7 - 52.1 | Not specified |

Experimental Protocols

Synthesis of this compound from 1,3-Dichloro-propanone

This protocol is adapted from a method describing the di-hydroxylation of a dihalogenated acetone.[4]

Materials:

-

1,3-dichloro-propanone

-

Amberlyst® A26-OH- form resin

-

Acetonitrile

-

Round bottom flask (50 mL)

-

Magnetic stirrer

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round bottom flask, add Amberlyst® A26-OH- form resin (4 g, 3 mmol).

-

Add acetonitrile (10 mL) to the flask.

-

Add 1,3-dichloro-propanone (0.20 g, 1.57 mmol) to the reaction mixture.

-

Stir the reaction medium under magnetic stirring for 3 hours at room temperature.

-

Filter the reaction medium through a simple funnel lined with filter paper to remove the resin.

-

Evaporate the solvent from the filtrate using a rotary evaporator to yield the this compound as a crystalline solid.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for characterizing the structure of the this compound and monitoring its equilibrium with the monomer in solution.

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure for ¹H NMR:

-

Prepare a solution of the this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire the ¹H NMR spectrum. The spectra in D₂O will show signals corresponding to both the dimer and the monomer due to equilibrium in aqueous solution.[6]

Procedure for ¹³C NMR:

-

Prepare a concentrated solution of the this compound in the chosen deuterated solvent.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.[7] The resulting spectrum will help to confirm the carbon framework of the dimer.

Stability of 1,3-Dihydroxyacetone

The stability of dihydroxyacetone is highly dependent on pH and temperature, with the monomer being particularly sensitive.

pH Stability: Solutions of dihydroxyacetone are most stable at a pH between 4 and 6.[2] In more basic solutions, it degrades into a brown product.[2] Low pH, in the range of 2 to 4, improves the stability of DHA solutions.[8]

Thermal Stability: Elevated temperatures can induce the degradation of DHA, especially at higher concentrations.[8] A 10% aqueous solution of DHA stored at 40°C for 6 months showed a loss of approximately 25% of the active ingredient.[8] However, the solid dimer form is significantly more stable, with negligible loss when stored at room temperature for a year.[8]

Structure and Metabolism

Crystalline Structure

X-ray crystallography has revealed that the this compound exists in at least three crystalline forms (alpha, beta, and gamma). All of these are trans isomers featuring a 1,4-dioxane ring in a chair conformation.

Monomer-Dimer Equilibrium and Metabolic Fate

In aqueous solutions, the this compound slowly dissolves and establishes an equilibrium with its monomeric form.[2][6] This conversion is a crucial step for its biological activity, as the monomer is the species that enters metabolic pathways.[6]

The phosphorylated form of dihydroxyacetone, dihydroxyacetone phosphate (DHAP), is a key intermediate in the glycolysis pathway.[1][6]

Caption: Monomer-Dimer Equilibrium and Metabolic Entry.

Conclusion

The this compound is a stable and synthetically accessible precursor to the biologically relevant monomer. Its discovery and history are rooted in serendipitous observations that led to its widespread use, particularly in cosmetics. Understanding the various synthetic routes and the factors influencing its stability and monomer-dimer equilibrium is crucial for researchers and professionals in drug development and chemical synthesis. The provided experimental protocols and comparative data serve as a valuable resource for the practical application and further investigation of this versatile molecule.

References

- 1. This compound | 62147-49-3 | Benchchem [benchchem.com]

- 2. Dihydroxyacetone - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mcbiotec.com [mcbiotec.com]

Spectroscopic Analysis of 1,3-Dihydroxyacetone Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1,3-dihydroxyacetone (DHA) dimer, primarily focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. 1,3-Dihydroxyacetone, the simplest ketotriose, exists in equilibrium with its more stable cyclic dimer, 2,5-dihydroxy-2,5-bis(hydroxymethyl)-1,4-dioxane. Understanding the spectroscopic characteristics of this dimeric form is crucial for researchers in various fields, including drug development, where DHA and its derivatives are of interest.

Monomer-Dimer Equilibrium

In solution, 1,3-dihydroxyacetone establishes an equilibrium between its monomeric (ketone and hydrate forms) and dimeric states.[1][2] The solid form of DHA is typically the dimer.[3] The position of this equilibrium is influenced by factors such as concentration, temperature, and solvent.[2] At higher concentrations and in the solid state, the dimeric form is favored.[2]

References

A Comprehensive Technical Guide to 1,3-Dihydroxyacetone Dimer: Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketotriose sugar, is a compound of significant interest in the cosmetic, pharmaceutical, and chemical industries. In its solid, commercially available form, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This whitepaper provides an in-depth technical overview of the physical and chemical characteristics of the 1,3-dihydroxyacetone dimer. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of relevant chemical and biological pathways.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

Physical Properties

| Property | Value | Citations |

| Appearance | White to off-white, crystalline, hygroscopic powder. | [1] |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 75 - 86 °C | [1] |

| Boiling Point | Not well-defined; decomposes. | |

| Solubility | Slightly soluble in water; soluble in ethanol, ethyl ether, and acetone; insoluble in ligroin. | [1] |

Chemical Properties

| Property | Description | Citations |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [1] |

| Structure | A six-membered 1,4-dioxane ring in a chair conformation. It exists in three crystalline forms (α, β, γ), all of which are trans isomers. | |

| Stability | Hygroscopic. Stable under standard storage conditions. The dimer slowly dissolves in water and equilibrates to the monomeric form. This equilibrium is pH-dependent, with degradation occurring in solutions with a pH greater than 6. | |

| Reactivity | The monomeric form undergoes the Maillard reaction with amino acids, particularly the primary amine groups in the keratin of the skin, to form brown-colored melanoidins. This is the basis of its use in sunless tanning products. |

Spectroscopic Data

| Technique | Description | Citations |

| ¹H NMR | Spectra are typically recorded in D₂O or DMSO-d₆. In D₂O, the monomeric ketone form shows a characteristic singlet at approximately 4.41 ppm, while the hydrated monomer appears at around 3.57 ppm. The dimer exhibits more complex signals. | [2][3] |

| ¹³C NMR | In D₂O, the monomeric ketone form displays signals at approximately 212.0 ppm (C=O) and 64.8 ppm (-CH₂OH). The hydrated form shows signals at 95.0 ppm and 63.6 ppm. | [2][3] |

| Infrared (IR) Spectroscopy | The IR spectrum of the dimer is characterized by the absence of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹, which is prominent in the monomer. Strong, broad absorptions corresponding to O-H stretching are observed. | |

| Mass Spectrometry (MS) | The exact mass of the dimer is 180.06339 g/mol . Analysis is often performed after derivatization, for example, with trimethylsilyl (TMS) groups. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are compiled from various sources to offer comprehensive guidance.

Synthesis Protocol: Catalytic Oxidation of Glycerol

This protocol describes a common laboratory-scale synthesis of dihydroxyacetone from glycerol, which then dimerizes upon purification.

Materials:

-

Glycerol

-

Pt-Bi/C catalyst (e.g., 3 wt% Pt, 0.6 wt% Bi on activated carbon)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Oxygen gas

-

Ethanol or Acetone for recrystallization

Equipment:

-

Semi-batch reactor equipped with a stirrer, gas inlet, and temperature control

-

pH meter

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: Prepare an aqueous solution of glycerol (e.g., 1 M). Adjust the initial pH of the solution to approximately 2 with HCl.[4]

-

Catalyst Addition: Add the Pt-Bi/C catalyst to the glycerol solution in the semi-batch reactor.

-

Reaction Conditions: Heat the reactor to 80°C and pressurize with oxygen to 30 psig.[4]

-

Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by taking periodic samples and analyzing for glycerol conversion and DHA concentration using techniques like HPLC.

-

Catalyst Removal: Upon reaching the desired conversion (e.g., 80%), cool the reactor and filter the reaction mixture to remove the catalyst.[4]

-

Concentration: Concentrate the filtrate using a rotary evaporator to remove most of the water.

-

Dimerization and Purification: The concentrated aqueous solution of dihydroxyacetone is then subjected to crystallization. Dissolve the crude product in a minimal amount of hot ethanol or acetone and allow it to cool slowly. The 1,3-dihydroxyacetone will crystallize out as the dimer.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton plug into a clean NMR tube.[5]

-

Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Instrument Parameters (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the dimer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. The absence of a strong carbonyl peak around 1740 cm⁻¹ is indicative of the dimer form.

3. Mass Spectrometry (MS)

-

Sample Preparation: Due to its low volatility, the dimer is often derivatized before analysis by GC-MS. A common method is silylation to increase volatility. For direct infusion analysis (e.g., ESI-MS), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile with a small percentage of formic acid.

-

Analysis: The mass spectrum will show the molecular ion or protonated molecule corresponding to the dimer's molecular weight, along with characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

References

- 1. This compound 97 26776-70-5 [sigmaaldrich.com]

- 2. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmse000144 Dihydroxyacetone at BMRB [bmrb.io]

- 4. "Catalytic oxidation of glycerol to high-value chemical dihydroxyaceton" by Wenbin Hu [docs.lib.purdue.edu]

- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

The Simplest Ketose Dimer: An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, exists predominantly as a cyclic dimer, particularly in its solid state. This stable form, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, serves as a crucial intermediate in various synthetic and biological processes. This technical guide provides a comprehensive overview of the 1,3-dihydroxyacetone dimer, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its metabolic significance. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile molecule in their work.

Introduction

1,3-Dihydroxyacetone (DHA) is the simplest of all ketoses, a three-carbon monosaccharide with the chemical formula C₃H₆O₃. While the monomeric form is metabolically active, it readily dimerizes to form a more stable six-membered ring structure, particularly in the solid state. This dimer, chemically named (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, is the commercially available form of DHA and serves as a key starting material in organic synthesis and as a precursor in various biological studies. Understanding the properties and handling of the dimer is essential for its effective utilization in research and development.

Physicochemical Properties

The this compound is a white to off-white, crystalline, and hygroscopic powder.[1] Its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Melting Point | 75-80 °C | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |

| CAS Number | 62147-49-3 | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of the this compound. While the dimer is the predominant form in the solid state, in solution, it exists in equilibrium with the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In aqueous solutions, the NMR spectrum can be complex due to the equilibrium between the dimer and the monomeric ketone and hydrated forms.

-

¹H NMR (D₂O): The spectrum of a solution prepared from the dimer will show signals corresponding to both the dimer and the monomer. For the monomeric ketone form, a characteristic singlet is observed around δ 4.40 ppm. For the hydrated monomer, a singlet appears around δ 3.56 ppm.[4] Signals for the dimer are also present in the spectrum.

-

¹³C NMR (D₂O): The monomeric ketone form shows a signal for the carbonyl carbon at approximately δ 214.81 ppm and a signal for the hydroxymethyl carbons around δ 67.56 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum of the solid this compound is distinct from its monomer. A key feature is the absence of a strong carbonyl (C=O) stretch that is characteristic of the monomeric ketone. Instead, the spectrum is dominated by O-H and C-O stretching vibrations from the hydroxyl and ether functionalities within the dioxane ring. The absence of the prominent carbonyl stretching band around 1740 cm⁻¹ in the solid state confirms the dimeric structure.[6]

Experimental Protocols

Synthesis of this compound from Glycerol

This protocol describes a three-step synthesis of 1,3-dihydroxyacetone, which readily dimerizes upon isolation.[4]

Step 1: 1,3-Selective Chlorination of Glycerol

-

Materials: Glycerol, catalyst (e.g., zirconia loaded with sulfuric acid), hydrochloric acid, acetone.

-

Procedure:

-

Mix 0.2 mol of glycerol and 1 g of the catalyst in 100 mL of acetone to form a mixed system.

-

Add 40 mL of 35% (w/w) hydrochloric acid dropwise to the mixture at a rate of 9 mL/min.

-

Heat the reaction mixture at 80°C for 2 hours.

-

After the reaction is complete, a mixed product containing 1,3-dichloro-2-propanol is obtained.

-

Step 2: Oxidation of 1,3-Dichloro-2-propanol

-

Materials: 1,3-dichloro-2-propanol, sodium hypochlorite solution (6M).

-

Procedure:

-

Under stirring conditions, add 50 mL of 6M sodium hypochlorite dropwise to the solution of 1,3-dichloro-2-propanol.

-

Allow the reaction to proceed for 30 minutes.

-

Wash and dry the reaction product to obtain 1,3-dichloro-2-acetone.

-

Step 3: Hydrolysis of 1,3-Dichloro-2-acetone

-

Materials: 1,3-dichloro-2-acetone, sodium hydroxide solution (6M).

-

Procedure:

-

Add 0.165 mol of 1,3-dichloro-2-acetone to 100 mL of 6M sodium hydroxide solution.

-

Stir the mixture continuously at 40°C for 1.5 hours.

-

After the hydrolysis is complete, transfer the system to a distillation flask and distill at 80°C to obtain 1,3-dihydroxyacetone, which will be predominantly in its dimeric form upon isolation.

-

Purification by Recrystallization

A general procedure for the purification of solid organic compounds by recrystallization can be adapted for the this compound.

-

Solvent Selection: Choose a solvent in which the dimer has low solubility at room temperature but high solubility at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of 1,3-dihydroxyacetone.

-

Procedure:

-

Dissolve the impure dimer in a minimal amount of hot ethanol.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals thoroughly to remove the solvent.

-

Biological Significance and Metabolic Pathway

In biological systems, the this compound must first dissociate into its monomeric form to be metabolized. The monomer, 1,3-dihydroxyacetone (DHA), is a key intermediate in carbohydrate metabolism.

Entry into Glycolysis

The primary metabolic fate of DHA is its phosphorylation to dihydroxyacetone phosphate (DHAP), a central intermediate in the glycolytic pathway. This reaction is catalyzed by the enzyme dihydroxyacetone kinase.

Caption: Metabolic entry of 1,3-dihydroxyacetone into glycolysis.

Once formed, DHAP is readily isomerized to glyceraldehyde-3-phosphate by the enzyme triosephosphate isomerase, and both molecules then proceed through the remainder of the glycolytic pathway to generate ATP.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound from glycerol can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Monomer-Dimer Equilibrium

In solution, 1,3-dihydroxyacetone exists in a dynamic equilibrium between its monomeric and dimeric forms. This relationship is crucial for understanding its reactivity and biological activity.

References

- 1. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroxyacetone | C3H6O3 | CID 670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound(26776-70-5) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882) [hmdb.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lactic Acid from 1,3-Dihydroxyacetone Dimer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dihydroxyacetone (DHA), a simple triose sugar, serves as a valuable C3 platform molecule for the synthesis of various commodity and specialty chemicals. Its dimer is the common commercially available form. The conversion of DHA to lactic acid is a significant reaction, offering a renewable route to this important chemical traditionally produced by fermentation. Lactic acid is a key building block for the biodegradable polymer, polylactic acid (PLA), and finds extensive use in the food, pharmaceutical, and cosmetic industries.

This document provides detailed protocols for the synthesis of lactic acid from 1,3-dihydroxyacetone dimer using both homogeneous and heterogeneous catalytic systems. It includes a summary of quantitative data from various studies and visual representations of the reaction pathway and experimental workflow.

Reaction Pathway

The synthesis of lactic acid from dihydroxyacetone proceeds via a two-step mechanism. The first step involves the dehydration of dihydroxyacetone to form the intermediate, pyruvic aldehyde (also known as methylglyoxal). Subsequently, pyruvic aldehyde undergoes an intramolecular Cannizzaro-type reaction to yield lactic acid.[1][2][3][4] This transformation can be catalyzed by both Brønsted and Lewis acids. While Brønsted and Lewis acids can catalyze the initial dehydration, the conversion of pyruvic aldehyde to lactic acid is predominantly catalyzed by Lewis acids.[2][4]

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Aluminum Salts

This protocol describes the synthesis of lactic acid from this compound using a homogeneous aluminum salt catalyst in an aqueous medium. Aluminum(III) salts have been shown to be highly effective for this conversion.[2][5]

Materials:

-

Aluminum chloride (AlCl₃) or Aluminum sulfate (Al₂(SO₄)₃)

-

Deionized water

-

Round-bottom flask or high-pressure reactor

-

Magnetic stirrer and heating mantle/oil bath

-

Condenser (for reflux conditions)

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in deionized water to a final concentration of 0.1 M.[5]

-

Catalyst Addition: Add the aluminum salt catalyst (e.g., AlCl₃) to the solution. The catalyst loading can be varied, with effective ranges reported in the literature.[5]

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[5] The reaction can be carried out for a specified duration (e.g., 90 minutes).[5]

-

Sample Analysis: At different time intervals, withdraw aliquots from the reaction mixture. Dilute the samples with deionized water and analyze by HPLC to determine the concentrations of DHA, pyruvic aldehyde, and lactic acid.[1]

-

Product Isolation (Optional): After the reaction, the product mixture can be purified. This may involve techniques such as liquid-liquid extraction or chromatographic methods, though these are not detailed in the primary literature which focuses on reaction performance.

Protocol 2: Heterogeneous Catalysis using Tin-Containing Zeolites

This protocol outlines the synthesis of lactic acid using a recyclable, heterogeneous catalyst, specifically a hierarchical zeolite containing tin.[1]

Materials:

-

This compound

-

Tin-containing hierarchical zeolite (e.g., Sn-Beta)

-

Solvent (e.g., water, methanol, or ethanol)[1]

-

Reaction vessel (e.g., microwave reactor or conventional reaction dish)[1]

-

Magnetic stirrer

-

Heating source (conventional or microwave)

-

Centrifuge for catalyst separation

-

GC or HPLC system for analysis

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, combine 0.045 g of this compound, 10 mL of the chosen solvent (water for lactic acid, or an alcohol for the corresponding alkyl lactate), and 0.05 g of the tin-containing zeolite catalyst.[1]

-

Reaction:

-

Conventional Heating: Place the vessel in a heating mantle or oil bath and heat to the desired temperature with stirring for a specified time (e.g., 5 hours).[1]

-

Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature for a shorter duration (e.g., 1 hour).[1]

-

-

Catalyst Recovery: After the reaction, separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The catalyst can be washed, dried, and reused.

-

Product Analysis: Analyze the supernatant using GC or HPLC to quantify the conversion of DHA and the yield of lactic acid (or alkyl lactate).[1]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of lactic acid and its esters from 1,3-dihydroxyacetone.

Table 1: Homogeneous Catalysis Results

| Catalyst | Substrate Conc. | Temp. (°C) | Time (min) | DHA Conversion (%) | Lactic Acid Yield (%) | Reference |

| Al(III) salts | 0.1 M | 140 | 90 | >95 | >90 | [5] |

| Al₂(SO₄)₃ | - | Reflux | - | - | up to 78 | [8] |

| HCl | 0.56 M | 100 | - | 100 (in 10 min) | 83 | [8] |

Table 2: Heterogeneous Catalysis Results

| Catalyst | Solvent | Heating Method | Temp. (°C) | Time (h) | DHA Conversion (%) | Product Yield (%) | Reference |

| Tin-containing zeolite | Water | Microwave | - | 1 | >90 | >90 (Lactic Acid) | [1] |

| Tin-containing zeolite | Methanol | Microwave | - | 1 | >90 | >90 (Methyl Lactate) | [1] |

| Tin-containing zeolite | Ethanol | Microwave | - | 1 | >90 | >90 (Ethyl Lactate) | [1] |

| Basic Zirconium Carbonate | Ethanol | Conventional | 140 | 4 | 100 | 85.3 (Ethyl Lactate) | [9] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of lactic acid from this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydroxyacetone conversion into lactic acid in an aqueous medium in the presence of metal salts: influence of the ionic thermodynamic equilibrium on the reaction performance - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. 678c Homogeneous and Heterogeneous Catalysis of the Conversion of Dihydroxyacetone to Lactic Acid [skoge.folk.ntnu.no]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic conversion of dihydroxyacetone to lactic acid using metal salts in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. One-pot conversion of dihydroxyacetone into ethyl lactate by Zr-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Dihydroxyacetone Dimer as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals